2-(1-Benzylpiperidin-2-yl)ethanol

Lipophilicity LogP comparison Membrane permeability

2-(1-Benzylpiperidin-2-yl)ethanol (CAS 119204-13-6), also referred to as 1-benzyl-2-(2-hydroxyethyl)piperidine or N-benzyl-2-piperidineethanol, is a racemic N-benzylpiperidine derivative bearing a primary alcohol at the 2-position of the piperidine ring. With a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol, the compound possesses one hydrogen bond donor (the hydroxyl group), two hydrogen bond acceptors (the tertiary amine and the hydroxyl oxygen), and four rotatable bonds.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 119204-13-6
Cat. No. B055017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-2-yl)ethanol
CAS119204-13-6
Synonyms1-BENZYL-2-(2-HYDROXYETHYL) PIPERIDINE
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CCO)CC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2
InChIKeyXVVWCBYOAWWICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzylpiperidin-2-yl)ethanol (CAS 119204-13-6): Core Identity, Physicochemical Profile, and Procurement Context


2-(1-Benzylpiperidin-2-yl)ethanol (CAS 119204-13-6), also referred to as 1-benzyl-2-(2-hydroxyethyl)piperidine or N-benzyl-2-piperidineethanol, is a racemic N-benzylpiperidine derivative bearing a primary alcohol at the 2-position of the piperidine ring [1]. With a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol, the compound possesses one hydrogen bond donor (the hydroxyl group), two hydrogen bond acceptors (the tertiary amine and the hydroxyl oxygen), and four rotatable bonds [1]. Its computed LogP of approximately 2.36 and polar surface area (PSA) of 23.47 Ų position it as a moderately lipophilic yet hydrogen-bond-capable scaffold . The compound is primarily sourced as a research chemical and synthetic intermediate, typically supplied at ≥95% purity . Its structural combination of an N-benzyl pharmacophore with a 2-hydroxyethyl side chain distinguishes it from simpler piperidine congeners and has led to its use across multiple therapeutic research areas, including sigma receptor ligand design, HDAC/AChE dual inhibitor programs, and as a key intermediate in patented routes to cyclic amide therapeutics targeting HIV [2][3].

Why Generic Substitution Fails for 2-(1-Benzylpiperidin-2-yl)ethanol (CAS 119204-13-6): The N-Benzyl/2-Hydroxyethyl Synergy


The scientific or industrial user cannot arbitrarily replace 2-(1-benzylpiperidin-2-yl)ethanol with a closely related piperidine analog—such as piperidine-2-ethanol (lacking the N-benzyl group), 1-benzylpiperidine (lacking the 2-hydroxyethyl moiety), or the corresponding ethyl ester—without fundamentally altering the compound's physicochemical and pharmacological profile. The N-benzyl substituent contributes a dramatic increase in lipophilicity (ΔLogP > +1.5 versus the de-benzylated analog), which modulates membrane permeability, metabolic stability, and target binding potential . The 2-hydroxyethyl group provides a hydrogen bond donor that is absent in ester or aldehyde analogs, directly impacting molecular recognition at targets such as sigma receptors and cholinesterases where hydrogen bonding is critical for affinity [1][2]. Furthermore, the compound's specific substitution pattern on the piperidine ring—with the hydroxyethyl at the 2-position rather than the 3- or 4-position—governs the spatial orientation of the pharmacophoric elements relative to the protonated amine center, a determinant of receptor subtype selectivity demonstrated in N-benzylpiperidine structure-activity relationship studies [3]. These interdependent structural features generate a functional profile that cannot be reproduced by simple analog substitution, making careful compound selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(1-Benzylpiperidin-2-yl)ethanol (CAS 119204-13-6) Versus Closest Analogs


Lipophilicity Head-to-Head: N-Benzyl-2-(2-hydroxyethyl)piperidine vs. De-benzylated Analog (Piperidine-2-ethanol)

The presence of the N-benzyl group on 2-(1-benzylpiperidin-2-yl)ethanol raises its calculated LogP to 2.36, compared with 0.26–0.84 for the de-benzylated analog piperidine-2-ethanol (CAS 1484-84-0), which carries only a secondary amine and the same 2-hydroxyethyl chain. This represents a LogP increase of >1.5 units, or an approximately 30- to 100-fold increase in theoretical octanol/water partition coefficient . The higher lipophilicity predicts greater passive membrane permeability and enhanced blood-brain barrier penetration potential, a critical parameter for CNS-targeted research applications [1].

Lipophilicity LogP comparison Membrane permeability

Hydrogen Bond Donor Capacity: Primary Alcohol vs. Ethyl Ester Analog

2-(1-Benzylpiperidin-2-yl)ethanol retains a primary alcohol (-CH₂CH₂OH) that serves as a hydrogen bond donor (HBD = 1), with a polar surface area (PSA) of 23.47 Ų. In contrast, the closest ester analog, ethyl 2-(1-benzylpiperidin-2-yl)acetate (CAS 122059-35-2), replaces the alcohol with an ethyl ester group, eliminating the hydrogen bond donor capacity (HBD = 0) and increasing the PSA to 29.54 Ų . The ester's higher LogP (2.93 vs. 2.36) further diverges the two compounds' pharmacokinetic profiles. Critically, the hydrogen bond donor function of the alcohol has been implicated in key target interactions within the sigma receptor binding pocket, where hydroxyl groups engage in hydrogen bonding with polar residues that esters cannot recapitulate [1].

Hydrogen bonding Target engagement PSA comparison

Enantioselective Synthetic Accessibility: High Optical Purity via Chiral Cycloaddition

A demonstrated enantioselective route to 2-(N-benzylpiperidin-2-yl)ethanol was published by Carruthers et al. (1991), employing a cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide with (R)-2,2-dimethyl-1-phenylpropyl vinyl ether, followed by N-benzylation and LiAlH₄ reduction [1]. The method reportedly yields the title compound in high optical purity, providing access to enantiomerically enriched material that is not available through standard racemic synthetic routes. This contrasts with the de-benzylated analog piperidine-2-ethanol, for which no comparable enantioselective route has been documented in the primary literature [2]. For procurement decisions in stereochemistry-dependent research, this established enantioselective methodology provides a critical quality attribute—the ability to obtain chirally defined material—that is absent from simpler piperidine ethanol congeners.

Enantioselective synthesis Chiral purity Process chemistry

Patent-Cited Utility as a Defined HIV Therapeutic Synthetic Intermediate

The Takeda Chemical Industries patent (US 6,833,457) explicitly identifies 2-(1-benzylpiperidin-2-yl)ethanol as a benzylpiperidine compound useful as a production intermediate for cyclic amide compounds employed as therapeutic agents for acquired immunodeficiency syndrome (HIV) [1]. The patent describes a short-step industrial process that uses benzylpiperidine ethanol derivatives as starting materials for constructing the cyclic amide pharmacophore. In contrast, the de-benzylated analog piperidine-2-ethanol is not claimed in this patent for the same downstream application, as the N-benzyl group is a required structural element for subsequent synthetic transformations leading to the active pharmaceutical ingredient [1]. This establishes a documented, patent-grounded differentiation in industrial utility: the target compound is a specifically cited building block for an HIV-relevant synthetic pathway, whereas simpler piperidine ethanol analogs lack this documented role.

Synthetic intermediate HIV protease inhibitor Cyclic amide synthesis

Class-Level Sigma-1 Receptor Affinity: N-Benzylpiperidine Pharmacophore Validation

The N-benzylpiperidine scaffold, of which 2-(1-benzylpiperidin-2-yl)ethanol is a representative member, has been pharmacologically validated as a sigma-1 receptor ligand pharmacophore across multiple independent studies. In a 2008 study of benzylpiperidine derivatives as sigma receptor ligands, compound BFP (a close structural analog incorporating the same N-benzylpiperidine core) demonstrated sigma-1 receptor affinity of Kᵢ = 10.9 ± 3.44 nM with moderate sigma-2/sigma-1 selectivity (σ₂/σ₁ = 13.1) [1]. More recently, benzylpiperidine derivatives were optimized as dual μ-opioid/sigma-1 receptor ligands, with the most potent compound (52) achieving Kᵢ = 11.0 nM at sigma-1 and Kᵢ = 56.4 nM at MOR [2]. While 2-(1-benzylpiperidin-2-yl)ethanol itself has not been the subject of a dedicated sigma receptor affinity publication, the conserved N-benzylpiperidine pharmacophore supports class-level inference of sigma receptor engagement potential [3]. Critically, this class-level activity is absent in N-methyl or N-unsubstituted piperidine analogs, and the 2-hydroxyethyl substituent provides a vector for further functionalization to optimize affinity and selectivity within this pharmacophore class.

Sigma-1 receptor CNS pharmacology Structure-activity relationship

N-Benzylpiperidine Fragment Recognition in Multi-Target Drug Design for Alzheimer's Disease

The N-benzylpiperidine fragment has been identified as a privileged pharmacophore in multi-target directed ligand design for Alzheimer's disease, specifically for dual HDAC/AChE inhibition. In a 2023 study by Qin et al., a series of N-benzyl piperidine derivatives were designed, synthesized, and biologically evaluated, with several compounds demonstrating submicromolar IC₅₀ values against both HDAC and AChE, along with neuroprotective activity in PC-12 cells [1][2]. While 2-(1-benzylpiperidin-2-yl)ethanol itself was not among the final optimized compounds, the 2-hydroxyethyl substituent serves as a key functional handle for further derivatization into the active HDAC/AChE inhibitors described in this work [1]. The N-benzylpiperidine ethanol scaffold thus occupies a strategic position as a late-stage diversification intermediate for Alzheimer's-focused medicinal chemistry programs. This contrasts with non-benzylated piperidine ethanols, which lack the aromatic moiety shown to engage the peripheral anionic site of AChE, a critical interaction for dual inhibition potency [2].

Alzheimer's disease HDAC inhibition Acetylcholinesterase Multi-target directed ligand

Optimal Application Scenarios for 2-(1-Benzylpiperidin-2-yl)ethanol (CAS 119204-13-6) Based on Quantitative Evidence


CNS-Penetrant Sigma-1 Receptor Ligand Design: Exploiting the N-Benzylpiperidine Pharmacophore

The validated N-benzylpiperidine sigma-1 receptor pharmacophore (class-level Kᵢ in the 10–90 nM range) combined with the compound's favorable CNS-oriented physicochemical profile (LogP = 2.36, PSA = 23.47 Ų) make 2-(1-benzylpiperidin-2-yl)ethanol an optimal starting scaffold for sigma-1 receptor ligand optimization programs [1]. The 2-hydroxyethyl group provides a synthetic handle for further functionalization (e.g., etherification, esterification, or oxidation) to modulate affinity and selectivity, while the N-benzyl group maintains the core pharmacophoric element required for sigma receptor engagement. Researchers should prioritize this compound over non-benzylated or N-alkyl piperidine analogs, which lack the structural determinants for sigma-1 affinity [1]. Additionally, the documented enantioselective synthetic route enables procurement of chirally enriched material for enantiomer-specific SAR exploration [2].

HIV Protease Inhibitor Intermediate: Patent-Specified Cyclic Amide Synthetic Pathway

The Takeda patent (US 6,833,457) explicitly specifies 2-(1-benzylpiperidin-2-yl)ethanol as a production intermediate for cyclic amide compounds developed as HIV therapeutics [3]. For process chemistry groups or medicinal chemistry teams working on HIV protease inhibitor programs, procuring this specific benzylpiperidine ethanol compound is necessary to replicate the patented synthetic route. The N-benzyl substituent is a required structural element for subsequent transformations in the patented process, and substitution with de-benzylated or N-alkyl analogs would break the synthetic pathway. This patent-specified utility provides a clear, citable procurement justification that is unique to this compound within the piperidine ethanol family.

Multi-Target Directed Ligand (MTDL) Design for Alzheimer's Disease: HDAC/AChE Dual Inhibitor Development

The N-benzylpiperidine fragment has been validated as a privileged scaffold for dual HDAC/AChE inhibition in Alzheimer's disease drug discovery, with the 2023 study by Qin et al. demonstrating that N-benzyl piperidine derivatives achieve submicromolar potency against both targets and exhibit neuroprotective effects in PC-12 cells [4]. 2-(1-Benzylpiperidin-2-yl)ethanol, with its 2-hydroxyethyl side chain, serves as a key diversification intermediate for constructing the final active MTDLs described in this work. The hydroxyethyl group can be elaborated into zinc-binding groups (for HDAC inhibition) or carbamate/amide linkers (for AChE engagement), while the N-benzyl moiety provides the aromatic interaction at the AChE peripheral anionic site [4][5]. Non-benzylated piperidine ethanol analogs lack this critical aromatic pharmacophoric element and are unsuitable for this application.

Stereochemistry-Dependent Pharmacological Profiling: Enantiomer-Specific CNS Target Studies

The documented enantioselective synthesis of 2-(N-benzylpiperidin-2-yl)ethanol via chiral cycloaddition methodology (Carruthers et al., 1991) provides access to chirally enriched material that is not available through standard racemic routes [2]. For pharmacological studies where stereochemistry at the piperidine 2-position may influence target engagement (e.g., sigma receptor subtype selectivity, dopamine transporter interactions, or nicotinic receptor modulation), procurement of enantiomerically defined material is essential for meaningful SAR interpretation. The availability of a published enantioselective route distinguishes this compound from its racemic-only piperidine ethanol competitors and enables procurement specifications that include optical purity as a quality attribute.

Quote Request

Request a Quote for 2-(1-Benzylpiperidin-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.